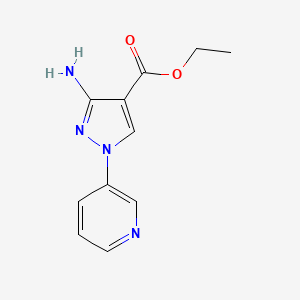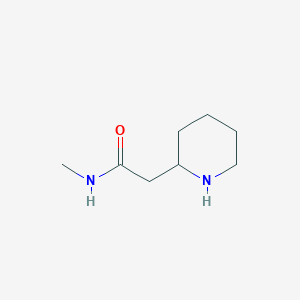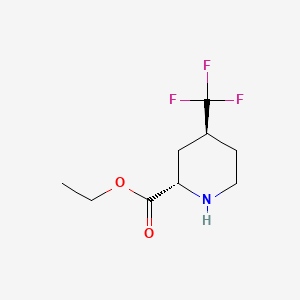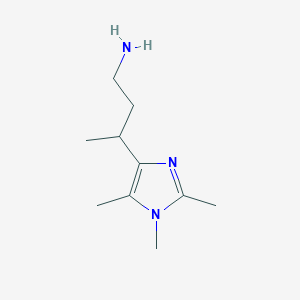![molecular formula C10H16ClFN2O B13514032 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride is an organic compound with the molecular formula C10H15FN2O·HCl. This compound is notable for its applications in various fields, including medicinal chemistry and material science. It is characterized by the presence of a dimethylamino group, an ethoxy group, and a fluorine atom attached to an aniline ring, making it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoroaniline.
Etherification: The 2-fluoroaniline undergoes etherification with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Applications De Recherche Scientifique
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group can enhance its ability to cross biological membranes, facilitating its action at target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]benzylamine
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 4-[2-(Dimethylamino)ethoxy]phenol
Uniqueness
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C10H16ClFN2O |
|---|---|
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C10H15FN2O.ClH/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8;/h3-4,7H,5-6,12H2,1-2H3;1H |
Clé InChI |
JLXQFLZEGJKGQX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC(=C(C=C1)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)

![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)


![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)


![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)


